Mdl 201,404YA

Description

Mdl 201,404YA (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is structurally characterized by a benzene ring substituted with bromine, chlorine, and a boronic acid functional group, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .

The compound’s synthetic accessibility score of 2.07 (on a scale where lower values indicate easier synthesis) highlights its feasibility for scalable production. However, its moderate LogP (octanol-water partition coefficient) of 2.15 (XLOGP3) and skin permeability (Log Kp = -6.21 cm/s) indicate limitations in transdermal delivery applications .

Properties

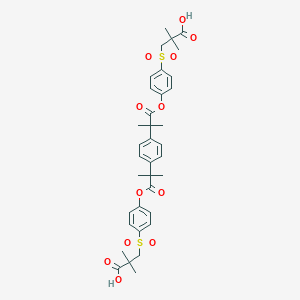

CAS No. |

150493-09-7 |

|---|---|

Molecular Formula |

C36H42O12S2 |

Molecular Weight |

730.8 g/mol |

IUPAC Name |

3-[4-[2-[4-[1-[4-(2-carboxy-2-methylpropyl)sulfonylphenoxy]-2-methyl-1-oxopropan-2-yl]phenyl]-2-methylpropanoyl]oxyphenyl]sulfonyl-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C36H42O12S2/c1-33(2,29(37)38)21-49(43,44)27-17-13-25(14-18-27)47-31(41)35(5,6)23-9-11-24(12-10-23)36(7,8)32(42)48-26-15-19-28(20-16-26)50(45,46)22-34(3,4)30(39)40/h9-20H,21-22H2,1-8H3,(H,37,38)(H,39,40) |

InChI Key |

HVXFLNJFYRWDQU-UHFFFAOYSA-N |

SMILES |

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(=O)OC3=CC=C(C=C3)S(=O)(=O)CC(C)(C)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(=O)OC3=CC=C(C=C3)S(=O)(=O)CC(C)(C)C(=O)O)C(=O)O |

Synonyms |

is(4-(2'-(carboxy-2'-methylpropylsulfonyl)phenyl)2,2'-(1,4-phenylene))diisobutyrate CE 1037 CE-1037 MDL 201,404YA MDL 201404YA MDL-201,404YA MDL-201404YA |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Structural Impact on Solubility: The addition of chlorine and bromine atoms in this compound and its analogues reduces aqueous solubility compared to non-halogenated derivatives like trans-4-hydroxycyclohexanecarboxylic acid (solubility = 1.50 mg/mL) .

- Bioavailability : this compound’s high BBB permeability distinguishes it from (6-bromo-2,3-dichlorophenyl)boronic acid, which lacks CNS penetration due to higher molecular weight and halogen density .

Comparative IC₅₀ Data :

Discussion :

- This compound’s lower potency against the proteasome β5 subunit compared to its analogue suggests that electron-withdrawing substituents (e.g., additional halogens) enhance target binding affinity .

- The carboxylic acid derivative’s activity against COX-2 underscores the role of functional groups in diversifying therapeutic targets .

Q & A

Q. How to integrate interdisciplinary approaches (e.g., chemoinformatics, materials science) in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.